5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

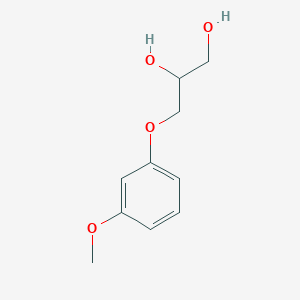

5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H8F13IO and its molecular weight is 518.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Heterocyclic Compound Synthesis

Research by Nemykin et al. (2011) focuses on the synthesis of heterocyclic compounds containing trivalent iodine, oxygen, and boron in a five-membered ring. These compounds were structurally investigated, revealing a planar five-membered heterocyclic ring with unusually short endocyclic I-O bond distances, indicative of partially aromatic character. This study demonstrates the utility of halogenated compounds in synthesizing structurally unique heterocycles with potential applications in materials science and pharmacology Nemykin, Maskaev, Geraskina, Yusubov, Zhdankin, 2011.

Fluoroalkylation in Drug Design

Maruyama et al. (1999) describe a method to introduce fluorine into nucleosides, highlighting the significance of fluoroalkylation in enhancing the biological activity and stability of pharmaceutical compounds. Such methodologies are crucial in the development of new drugs, especially antiviral and anticancer agents Maruyama, Takamatsu, Kozai, Satoh, Izawa, 1999.

Biomedical Applications

Paleta et al. (2002) synthesized novel amphiphilic fluoroalkylated derivatives of xylitol, D-glucose, and D-galactose, assessing their hemocompatibility and co-emulsifying properties. These compounds are potential candidates for biomedical applications, particularly in microemulsions for drug delivery systems Paleta, Dlouhá, Kaplánek, Kefurt, Kodı́ček, 2002.

Liquid Crystal Synthesis

Johansson et al. (1997) explored the synthesis of fluorinated compounds for creating rodlike liquid crystals. The study highlights the influence of fluorinated segments on the thermal stability and phase behavior of liquid crystals, underlining the role of fluoroalkylation in the development of advanced materials for displays and sensors Johansson, Percec, Ungar, Smith, 1997.

Functional Materials Development

Grayson and Roycroft (1993) discussed the synthesis of functionalized lactones via acid-catalyzed reactions, demonstrating the utility of fluorinated compounds in synthesizing complex organic molecules that could serve as intermediates for pharmaceuticals or materials science Grayson, Roycroft, 1993.

特性

IUPAC Name |

5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-3-iododecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F13IO/c11-5(12,3-4(24)1-2-25)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h4,25H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBQGMQWGMDRPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F13IO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895381 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16083-68-4 |

Source

|

| Record name | 5,5,6,6,7,7,8,8,9,9,10,10,10-Tridecafluoro-3-iododecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)

![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)